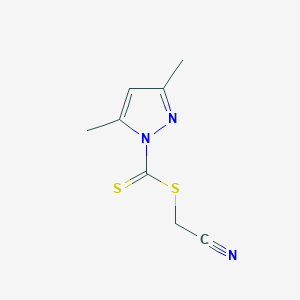

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%

CAS No.: 1823403-92-4

Cat. No.: VC11656740

Molecular Formula: C8H9N3S2

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823403-92-4 |

|---|---|

| Molecular Formula | C8H9N3S2 |

| Molecular Weight | 211.3 g/mol |

| IUPAC Name | cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate |

| Standard InChI | InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3 |

| Standard InChI Key | OMTFYPHYESIDFH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(=S)SCC#N)C |

| Canonical SMILES | CC1=CC(=NN1C(=S)SCC#N)C |

Introduction

Chemical and Structural Characteristics

Molecular Composition and Physical Properties

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is characterized by its pyrazole core substituted with methyl groups at the 3- and 5-positions, coupled with a dithiocarbamate functional group. The compound’s molecular structure is defined by the SMILES string CC1=NN(C(SCC#N)=S)C(C)=C1 and the InChI key OMTFYPHYESIDFH-UHFFFAOYSA-N . It exists as a powder with a melting point range of 104–109°C and is soluble in organic solvents such as tetrahydrofuran and dimethylformamide .

Table 1: Key Physical and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 1823403-92-4 | |

| Molecular Formula | ||

| Molecular Weight | 211.31 g/mol | |

| Purity | 95% | |

| Melting Point | 104–109°C | |

| Storage Conditions | 2–8°C, protected from light |

Structural Advantages for RAFT Polymerization

The dithiocarbamate group () in Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate facilitates reversible chain transfer during polymerization, ensuring control over polymer growth . The electron-withdrawing cyanomethyl group enhances the stability of the intermediate radicals, reducing premature termination . This structural configuration allows the compound to outperform traditional trithiocarbonate RAFT agents by minimizing odor and avoiding the generation of low-molar-mass thiols during polymer storage .

Applications in Polymer Science

Controlled Polymerization of MAMs and LAMs

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is effective in polymerizing more activated monomers (MAMs) such as acrylates (e.g., methyl acrylate), acrylamides (e.g., -dimethylacrylamide), and styrenes . For less activated monomers (LAMs) like vinyl acetate and -vinylpyrrolidinone, this RAFT agent enables controlled polymerization without requiring stringent reaction conditions . The compound’s dual compatibility permits the synthesis of MAM-LAM block copolymers, which are critical for applications in drug delivery and thermoplastic elastomers .

Low Dispersity and Molecular Weight Control

The compound’s ability to regulate chain transfer kinetics results in polymers with dispersity () values below 1.2, a hallmark of controlled radical polymerization . For example, in the polymerization of methyl acrylate, it achieves near-complete monomer conversion while maintaining a narrow molecular weight distribution . This precision is attributed to the balanced reactivity of the dithiocarbamate group, which moderates the equilibrium between active and dormant polymer chains .

Table 2: Representative Monomers and Polymer Properties

| Monomer Class | Examples | Dispersity () | Key Applications |

|---|---|---|---|

| MAMs | Methyl acrylate, Styrene | 1.05–1.15 | Coatings, Adhesives |

| LAMs | Vinyl acetate, -vinylpyrrolidinone | 1.1–1.3 | Biomedical hydrogels |

Research Advancements and Future Directions

Innovations in RAFT Agent Design

Recent studies highlight the adaptability of Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate in “switchable” RAFT systems, where pH or temperature changes modulate polymerization activity . For instance, its pyrazole ring allows post-polymerization modifications, enabling the synthesis of stimuli-responsive polymers . Comparative studies with halogenated derivatives (e.g., 4-chloro-3,5-dimethyl analogs) reveal enhanced chain transfer efficiency in polar solvents .

Emerging Applications in Advanced Materials

Ongoing research explores its utility in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume